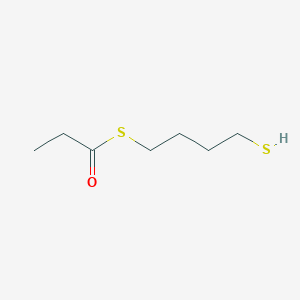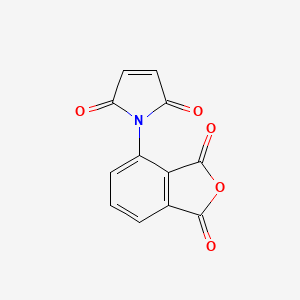
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyrrole-2,5-dione moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of a benzofuran derivative with a pyrrole-2,5-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide: Shares a similar benzofuran structure but differs in the functional groups attached.
4-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)-2-formylbenzoic acid: Contains additional functional groups that impart different chemical properties.
Eigenschaften
CAS-Nummer |
56896-77-6 |
|---|---|
Molekularformel |
C12H5NO5 |
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
1-(1,3-dioxo-2-benzofuran-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H5NO5/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12(17)18-11(6)16/h1-5H |
InChI-Schlüssel |
FSFBJMXYFTZIBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N3C(=O)C=CC3=O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



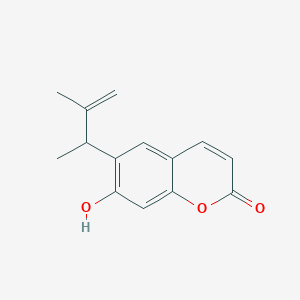
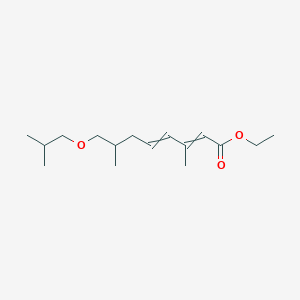
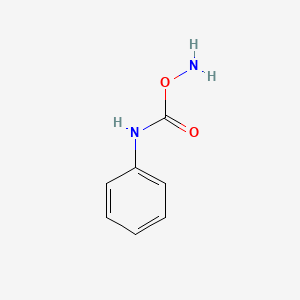
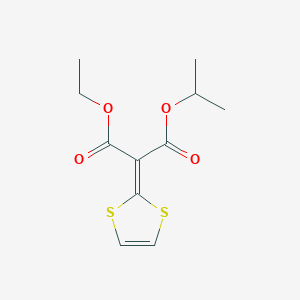
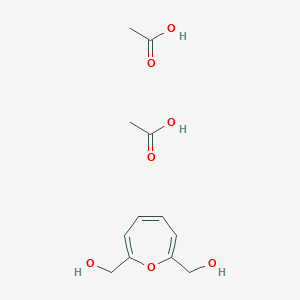
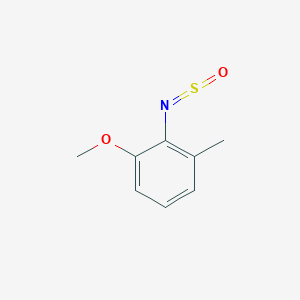

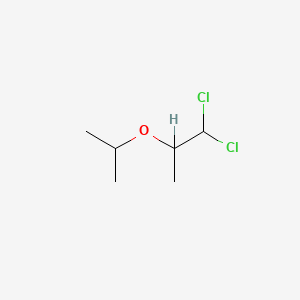



![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
